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Cat. No.: B062871 Get Quote

An In-Depth Technical Guide to Methyl 4-Bromo-1H-indole-2-carboxylate (CAS: 167479-13-

2): Synthesis, Reactivity, and Applications in Modern Drug Discovery

Executive Summary
Methyl 4-bromo-1H-indole-2-carboxylate is a pivotal heterocyclic building block in the

landscape of medicinal chemistry and materials science. Its structure, featuring a reactive

bromine atom at the C4-position and a versatile carboxylate group at C2, makes it an

exceptionally valuable precursor for synthesizing complex molecular architectures. This guide

provides an in-depth analysis of its physicochemical properties, outlines a robust synthesis

protocol via the Fischer Indole Synthesis, and explores its vast potential in derivatization,

primarily through palladium-catalyzed cross-coupling reactions. For researchers and drug

development professionals, this document serves as a practical handbook, elucidating the

causality behind experimental choices and providing validated workflows to leverage this

compound's full potential in creating novel therapeutic agents and functional materials.

The Strategic Importance of the Functionalized
Indole Scaffold
The indole nucleus is a cornerstone of biologically active compounds, forming the core of

numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its structural rigidity and

electron-rich nature allow it to participate in various non-covalent interactions with biological
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targets, making it a "privileged scaffold" in drug design. The strategic placement of functional

groups on the indole ring is critical for modulating the pharmacokinetic and pharmacodynamic

properties of a molecule.

Methyl 4-bromo-1H-indole-2-carboxylate (CAS 167479-13-2) emerges as a particularly

strategic intermediate for several reasons:

The C4-Bromo Group: This halogen serves as a highly versatile synthetic handle. It is an

ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the

introduction of diverse aryl, heteroaryl, alkyl, and alkyne moieties.[1][3] This capacity is

fundamental to building molecular libraries for high-throughput screening.

The C2-Ester Group: The methyl carboxylate at the C2 position acts as both an electronic

director and a functional precursor. It can be readily hydrolyzed to the corresponding

carboxylic acid, which can then be converted into amides, hydrazides, or other functional

groups, further expanding the accessible chemical space.[4][5]

The N-H Group: The indole nitrogen can be alkylated or arylated, providing another point for

structural modification and influencing the compound's overall properties, including solubility

and hydrogen bonding capacity.

This combination of functional handles makes the title compound a powerful platform for

developing novel compounds targeting a range of diseases, including cancer, inflammation,

and neurological disorders.[1][6][7]

Physicochemical Properties and Spectroscopic
Profile
Accurate characterization is the bedrock of chemical synthesis and application. The key

properties of Methyl 4-bromo-1H-indole-2-carboxylate are summarized below.
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Property Value Source(s)

CAS Number 167479-13-2 [8][9]

Molecular Formula C₁₀H₈BrNO₂ [10][11]

Molecular Weight 254.08 g/mol [10][12]

IUPAC Name
Methyl 4-bromo-1H-indole-2-

carboxylate
[12]

Appearance
Typically an off-white to light

yellow or brown solid
[1][13]

MDL Number MFCD04966956 [10][12]

Expected Spectroscopic Signatures
While a dedicated spectrum for this specific compound requires experimental acquisition, a

senior scientist can predict the key features based on its structure and established principles.

This predictive analysis is crucial for confirming the identity and purity of the synthesized

material.

¹H NMR (Proton NMR):

N-H Proton: A broad singlet is expected, typically downfield (> 11 ppm in DMSO-d₆), due

to the acidic nature of the indole N-H.[4]

Aromatic Protons: The protons on the benzene ring (H5, H6, H7) will appear in the

aromatic region (approx. 7.0-7.8 ppm). Their splitting patterns (doublets, triplets) will be

dictated by their coupling with each other. The C3-H proton will likely appear as a singlet

or a narrow doublet in the 7.1-7.3 ppm range.[4]

Methyl Protons: A sharp singlet corresponding to the three protons of the -OCH₃ group will

be observed, typically in the 3.8-4.0 ppm region.[14]

¹³C NMR (Carbon NMR):
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Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal,

typically around 160-165 ppm.[4]

Aromatic Carbons: Multiple signals will appear in the 100-140 ppm range, corresponding

to the eight carbons of the indole ring system. The carbon bearing the bromine (C4) will

show a signal in this region, its exact shift influenced by the halogen's inductive effect.

Mass Spectrometry (MS):

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺

due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).

Therefore, two peaks of nearly equal intensity at m/z 253 and 255 would be expected.

Synthesis of the Core Scaffold: The Fischer Indole
Synthesis
The Fischer Indole Synthesis, discovered by Emil Fischer in 1883, remains one of the most

reliable and versatile methods for constructing the indole core.[15] The reaction involves the

acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and

a carbonyl compound.[15][16]

The synthesis of Methyl 4-bromo-1H-indole-2-carboxylate can be efficiently achieved from 3-

bromophenylhydrazine and methyl pyruvate.
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Step 1: Hydrazone Formation

Step 2: Cyclization & Aromatization

3-Bromophenylhydrazine

Intermediate:
Methyl 2-((2-(3-bromophenyl)hydrazono))propanoate

 Condensation
 (Ethanol, rt)

Methyl Pyruvate

[3,3]-Sigmatropic
Rearrangement

 Acid Catalyst
 (e.g., PPA, ZnCl2)

 Heat

Loss of Ammonia (NH3)

Final Product:
Methyl 4-bromo-1H-indole-2-carboxylate

Click to download full resolution via product page

Fig 1. Workflow for Fischer Indole Synthesis.

Detailed Experimental Protocol: Fischer Indole
Synthesis
This protocol is a self-validating system adapted from established procedures for Fischer

indolization.[15][17]
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Materials:

3-Bromophenylhydrazine hydrochloride

Methyl pyruvate

Ethanol (anhydrous)

Polyphosphoric acid (PPA) or Zinc Chloride (anhydrous)

Sodium bicarbonate (saturated aqueous solution)

Ethyl acetate

Brine (saturated aqueous NaCl)

Magnesium sulfate (anhydrous)

Procedure:

Hydrazone Formation:

In a round-bottom flask, dissolve 3-bromophenylhydrazine hydrochloride (1.0 eq) in

ethanol.

Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt, freeing the hydrazine

base. Stir for 15 minutes at room temperature.

Add methyl pyruvate (1.05 eq) dropwise to the mixture.

Stir the reaction at room temperature for 2-4 hours. The formation of the hydrazone

intermediate can be monitored by Thin Layer Chromatography (TLC).

Causality Insight: The initial condensation is typically spontaneous but may be gently

warmed if the reaction is sluggish. The removal of the HCl salt is crucial as the free

hydrazine is the active nucleophile.

Cyclization:
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Once hydrazone formation is complete, remove the ethanol under reduced pressure.

To the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of

the hydrazone). Alternative: A Lewis acid like ZnCl₂ in a high-boiling solvent like toluene

can also be used.[15]

Heat the mixture to 80-100°C with vigorous stirring for 1-3 hours. The reaction progress

should be monitored by TLC.

Causality Insight: The strong acid protonates the hydrazone, facilitating the key[18][18]-

sigmatropic rearrangement. Heat is required to overcome the activation energy for this

cyclization and the subsequent ammonia elimination that drives the formation of the

aromatic indole ring.[15]

Work-up and Purification:

Allow the reaction mixture to cool to room temperature, then carefully pour it onto crushed

ice. This will hydrolyze the PPA and precipitate the crude product.

Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate

solution until effervescence ceases.

Extract the product with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Concentrate the solvent under reduced pressure to yield the crude product.

Purify the residue using silica gel column chromatography, typically with a hexane/ethyl

acetate gradient, to afford pure methyl 4-bromo-1H-indole-2-carboxylate.

A Gateway to Molecular Diversity: Palladium-
Catalyzed Cross-Coupling
The true power of methyl 4-bromo-1H-indole-2-carboxylate lies in its utility as a substrate for

palladium-catalyzed cross-coupling reactions.[3] These reactions form new carbon-carbon and
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carbon-heteroatom bonds with exceptional reliability and functional group tolerance, making

them a cornerstone of modern organic synthesis.[19][20]

Palladium-Catalyzed Reactions Derivative Classes

Methyl 4-Bromo-1H-
indole-2-carboxylate

Suzuki Coupling
(with Boronic Acids)

Heck Coupling
(with Alkenes)

Sonogashira Coupling
(with Alkynes)

Buchwald-Hartwig
(with Amines)

4-Aryl/Heteroaryl Indoles

4-Alkenyl Indoles

4-Alkynyl Indoles

4-Amino Indoles

Click to download full resolution via product page

Fig 2. Derivatization pathways via cross-coupling.

Generalized Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust framework for coupling an arylboronic acid to the C4 position.

Materials:

Methyl 4-bromo-1H-indole-2-carboxylate (1.0 eq)

Arylboronic acid (1.2-1.5 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

Solvent (e.g., Dioxane/Water mixture, DMF, or Toluene)
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Procedure:

Reaction Setup:

To a flame-dried Schlenk flask, add the methyl 4-bromo-1H-indole-2-carboxylate,

arylboronic acid, and base.

Add the palladium catalyst. Expertise Insight: The choice of catalyst and ligands is critical.

For challenging couplings, more advanced catalysts like Pd(dppf)Cl₂ or combinations of a

palladium source (e.g., Pd₂(dba)₃) and a specific ligand (e.g., SPhos, XPhos) may be

required to achieve high yields.[3]

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle

three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

Reaction Execution:

Add the degassed solvent(s) via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Work-up and Purification:

Cool the reaction to room temperature and dilute with water and ethyl acetate.

Separate the organic layer, and extract the aqueous layer again with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery
The derivatives synthesized from methyl 4-bromo-1H-indole-2-carboxylate are of high

interest in pharmaceutical research. The ability to rapidly generate a library of analogs by
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varying the coupling partner is a key strategy in lead optimization.

Oncology: Many kinase inhibitors feature a substituted indole core. The 4-aryl indole

derivatives can be designed to target the ATP-binding site of various kinases implicated in

cancer progression.[7]

Anti-Inflammatory Agents: Simple brominated indoles have shown anti-inflammatory activity

by inhibiting the production of nitric oxide (NO) and TNF-α.[6] Creating more complex

derivatives allows for the exploration of structure-activity relationships to develop more

potent and selective agents.[6]

Central Nervous System (CNS) Agents: The indole scaffold is present in many

neurotransmitters (e.g., serotonin). Derivatives are actively explored for treating neurological

and psychiatric disorders. 4-bromoindole itself has been investigated as a potential GSK-3

inhibitor, a target relevant to conditions like Alzheimer's disease and bipolar disorder.[13]
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Fig 3. Logical workflow in drug discovery.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential.

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat.[21]

Storage: Store in a tightly sealed container in a cool, dry place. Protect from light.[13] For

long-term storage, keeping the compound under an inert atmosphere (e.g., argon) is
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recommended to prevent degradation.

Toxicity: Specific toxicological data is limited. Compounds of this class should be treated as

potentially hazardous. Avoid inhalation, ingestion, and skin contact.

Conclusion
Methyl 4-bromo-1H-indole-2-carboxylate is far more than a simple chemical reagent; it is a

strategic platform for innovation. Its well-defined reactive sites allow for predictable and high-

yielding transformations, particularly through modern cross-coupling chemistry. This guide has

provided the foundational knowledge, from synthesis to application, empowering researchers to

confidently employ this versatile building block in the rational design of next-generation

pharmaceuticals and advanced materials. Its continued use in both academic and industrial

laboratories is assured, promising to unlock new molecular entities with significant scientific

and therapeutic impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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